(Boc-L-Cys-Oet)₂ can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides high-purity grades for research purposes . It falls under the classification of amino acid derivatives, specifically as a protected form of cysteine. This classification is important in organic chemistry and biochemistry, particularly in the context of peptide synthesis where protecting groups are essential for preventing unwanted reactions.
The synthesis of (Boc-L-Cys-Oet)₂ typically involves several steps, focusing on the protection of the thiol group of cysteine and esterification. A common method for synthesizing this compound includes:
The molecular structure of (Boc-L-Cys-Oet)₂ features two Boc groups that prevent the reactivity of the amine and thiol functionalities, making it suitable for subsequent peptide synthesis. The structure can be represented as follows:
The compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its structural conformation and purity.
(Boc-L-Cys-Oet)₂ participates in various chemical reactions, primarily in peptide synthesis:
These reactions highlight the utility of (Boc-L-Cys-Oet)₂ in synthesizing complex peptides that require specific amino acid sequences.
The mechanism of action for (Boc-L-Cys-Oet)₂ primarily revolves around its role in peptide synthesis:
This mechanism underscores the importance of cysteine derivatives in biochemical applications involving protein engineering and drug design .
These properties are essential for understanding how (Boc-L-Cys-Oet)₂ behaves under various experimental conditions.
(Boc-L-Cys-Oet)₂ is widely used in scientific research, particularly in:
The versatility of this compound makes it invaluable in both academic research and industrial applications related to pharmaceuticals and biotechnology.
The development of cysteine protection strategies represents a cornerstone in peptide science, enabling the synthesis of complex disulfide-rich architectures. The journey began in 1932 when Bergmann and Zervas introduced the carbobenzoxy (Cbz) group, establishing the fundamental principle of reversible functional group protection in peptide synthesis [2] [6]. This breakthrough was followed by the introduction of the tert-butyloxycarbonyl (Boc) group in 1957, which offered complementary acid-labile protection that revolutionized cysteine chemistry [9]. The subsequent decades witnessed an explosion of specialized cysteine protecting groups, with over 60 distinct thiol-protecting groups documented in scientific literature, each with unique deprotection triggers including acid, base, reduction, or metal catalysis [2].
The critical need for these innovations stemmed from cysteine's reactive thiol group, which posed significant synthetic challenges: spontaneous oxidation to disulfides, unwanted alkylation, racemization at the α-carbon (especially for C-terminal cysteine), and formation of 3-(1-piperidinyl)alanine by-products during Fmoc-SPPS [2]. Orthogonal protection strategies became essential for synthesizing peptides with multiple disulfide bonds, where selective deprotection enables regioselective disulfide formation. This historical progression established the foundation for modern cysteine chemistry, with Boc protection emerging as a pivotal tool for thiol protection in complex peptide synthesis [2] [6].
Table 1: Milestones in Cysteine Protecting Group Development
Year | Protecting Group | Key Innovation | Deprotection Method |
---|---|---|---|
1932 | Carbobenzoxy (Cbz) | First reversible amine protection | Hydrogenolysis |
1957 | Boc | Acid-labile amine protection | TFA/HCl |
1972 | Fmoc | Base-labile orthogonal protection | Piperidine |
1980s | Acm, Trt | Orthogonal thiol protection | I₂ oxidation/acid |
1993 | Dde/ivDde | Hydrazine-labile orthogonal protection | 2% Hydrazine |
The tert-butyloxycarbonyl (Boc) group serves as a linchpin in orthogonal protection strategies due to its unique acid lability and stability under basic conditions. This property enables its seamless integration with base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl), creating complementary protection pairs essential for synthesizing complex peptides [6] [9]. Boc deprotection is typically achieved under mild acidic conditions (e.g., 30-50% trifluoroacetic acid in dichloromethane or 1-2M HCl solutions), leaving base-labile groups intact [3] [9]. This orthogonality is crucial for synthesizing peptides containing multiple cysteine residues requiring sequential disulfide bond formation.
The chemical robustness of Boc protection is demonstrated by its stability toward nucleophiles, bases, and reducing agents, making it compatible with diverse coupling reagents and reaction conditions [3] [6]. In the context of cysteine-rich peptides, Boc-protected cysteine derivatives like Boc-L-Cys(StBu)-OH provide simultaneous protection of both the α-amino group and thiol side chain, enabling selective deprotection at different synthetic stages [8]. This dual protection is exemplified in the synthesis of (Boc-L-Cys-Oet)₂, where Boc shields the α-amino group while the ethyl ester protects the carboxylic acid functionality. The strategic application of Boc protection minimizes side reactions during peptide elongation, particularly the prevention of thiol oxidation and racemization that plagued early peptide synthesis efforts [2] [6].
Table 2: Orthogonal Protection Strategy Compatibility
Protection Scheme | Boc Stability | Compatible Groups | Deprotection Conditions | Primary Application |
---|---|---|---|---|
Boc/Fmoc | Stable | Fmoc, ivDde, Allyl | TFA (Boc), Piperidine (Fmoc) | Sequential disulfide formation |
Boc/Alloc | Stable | Allyl esters, Fmoc | TFA (Boc), Pd(0) (Alloc) | Cyclic peptide synthesis |
Boc/Dde | Stable | Dde, ivDde, Trt | TFA (Boc), Hydrazine (Dde) | Branched peptide synthesis |
Disulfide-rich peptides (DRPs) constitute a rapidly expanding class of therapeutics due to their exceptional target specificity, metabolic stability, and structural diversity. These peptides typically contain multiple cross-linking disulfide bonds that constrain their conformational flexibility, creating well-defined three-dimensional structures capable of high-affinity interactions with biological targets [2] [7]. Notable FDA-approved DRPs include Ziconotide (Prialt™) for severe chronic pain, Linaclotide (Linzess™) for irritable bowel syndrome, and various disulfide-stabilized antibody-drug conjugates (ADCs) like Brentuximab Vedotin [2]. The global therapeutic peptide market, valued at $28,510.60 million in 2020, is projected to reach $51,360.30 million by 2026, reflecting the growing importance of these molecules in pharmaceutical development [9].
The synthesis of DRPs presents significant challenges in achieving correct disulfide connectivity, as cysteine-rich peptides can form numerous non-native disulfide isomers. Orthogonal protection strategies employing Boc and complementary protecting groups (e.g., Acm, Trt, ivDde) enable the regioselective formation of multiple disulfide bonds through sequential deprotection-oxidation cycles [2] [10]. Recent innovations have expanded beyond natural disulfide frameworks through evolution-inspired design strategies that incorporate additional cysteine residues into precursor disulfide-stabilized folds. These approaches create novel tricyclic topologies with folding yields of 37-77%, demonstrating the power of modern cysteine chemistry in generating constrained scaffolds for therapeutic development [7]. Phage-displayed libraries constructed using these designed DRPs have successfully identified high-affinity binders to therapeutic targets like MDM2 (Ki = 89 nM), highlighting their potential in drug discovery [7].
Table 3: Therapeutic Applications of Disulfide-Rich Peptides
Therapeutic Peptide | Disulfide Bonds | Therapeutic Area | Key Structural Feature | Year Approved |
---|---|---|---|---|
Ziconotide (Prialt™) | 3 | Chronic pain | Cone snail toxin derivative | 2004 |
Linaclotide (Linzess™) | 3 | Irritable bowel syndrome | Guanylate cyclase-C agonist | 2012 |
⁶⁸Ga-DOTATOC | 2 | Neuroendocrine tumor imaging | Somatostatin analogue | 2016 |
Brentuximab Vedotin | 4 (interchain) | Lymphoma | Antibody-drug conjugate | 2011 |
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5